4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride
Description
4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an oxane ring substituted with an aminoethyl group and a carboxylic acid group
Properties
CAS No. |
2758000-39-2 |
|---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethyl)oxane-4-carboxylic acid hydrochloride
- 4-(2-aminoethyl)tetrahydropyran-4-carboxylic acid hydrochloride
- 4-(2-aminoethyl)oxane-4-carboxylic acid sulfate
Uniqueness
4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
